2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O3/c1-4-6(12(14)15)5(7(8)9)10-11(4)2-3-13/h7,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBMBFJVRGNZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of a pyrazole precursor with difluoromethylating agents under specific conditions. For example, the difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of a base and a solvent, with the reaction temperature and time being carefully controlled to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields. These systems allow for precise control of reaction parameters, including temperature and residence time, which are crucial for the successful synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives, including 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol, exhibit significant antioxidant and antimicrobial activities. For instance, research has shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents . The antioxidant properties are particularly valuable in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Molecular docking studies suggest that these pyrazole derivatives possess anti-inflammatory properties. The presence of nitro groups enhances their interaction with biological targets involved in inflammatory pathways, indicating potential therapeutic uses in treating inflammatory diseases .
Drug Design and Development
The compound's structural characteristics allow for modifications that can lead to the development of new drugs. Computational methods such as density functional theory (DFT) have been used to predict the reactivity and bioactivity of these compounds, facilitating the design of more effective pharmaceuticals .
Agricultural Applications
Pesticide Development
The unique structure of this compound positions it as a potential candidate for pesticide formulation. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact .
Materials Science
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of pyrazole derivatives has revealed their potential use in photonic applications. The ability to manipulate light at the molecular level makes these compounds suitable for developing advanced materials used in lasers and optical devices . The calculated hyperpolarizability values indicate that these compounds could serve as excellent candidates for NLO materials.
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which is crucial for its interaction with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related pyrazole derivatives.
Table 1: Key Structural and Functional Comparisons
Key Observations :
Fluorination: The difluoromethyl group (-CF₂H) improves metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., phenyl or ethyl substituents) .
Physical Properties :
- The hydroxyl group in the target compound likely improves aqueous solubility compared to methyl or phenyl derivatives (e.g., Sedaxane, MP 121.4°C ). However, solubility may remain lower than carboxylic acid analogs due to reduced ionization .
Pharmaceuticals: Ethanol-substituted pyrazoles (e.g., 1006950-52-2 ) are explored for drug delivery due to balanced polarity.
Biological Activity
The compound 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol is a derivative of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 263.2 g/mol. The compound features a pyrazole ring with difluoromethyl and nitro substituents, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H11F2N3O4 |
| Molecular Weight | 263.2 g/mol |
| Boiling Point | 429.5 ± 45.0 °C (predicted) |
| Density | 1.56 ± 0.1 g/cm³ (predicted) |
| pKa | 3.26 ± 0.10 (predicted) |
The primary mechanism through which this compound exerts its biological effects is by inhibiting specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit succinate dehydrogenase (SDH) , a key enzyme in the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular energy production, leading to various physiological effects such as apoptosis in cancer cells and modulation of inflammatory responses.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Compounds structurally similar to this compound have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. These studies demonstrate that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to modulate cytokine production and inhibit cyclooxygenase enzymes (COX). In vitro studies have shown that related pyrazole derivatives can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for treating inflammatory diseases .
Anticancer Properties
Recent studies have highlighted the anticancer activity of pyrazole derivatives, including those similar to this compound. These compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of SDH and subsequent metabolic disruption . For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
Case Study 1: Antimicrobial Testing
A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. Among them, compounds with similar structural features to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a study assessing new pyrazole derivatives for anti-inflammatory properties, one compound showed an IC50 value of 60 µg/mL against COX enzymes, indicating strong potential for therapeutic applications in inflammatory conditions .
Q & A
Q. Optimization Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Nitration Temp | 0–5°C | Prevents decomposition |
| Alkylation Time | 6–8 hours | Maximizes substitution |
| Solvent (Alkylation) | DMF | Enhances reactivity |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., triplet of triplets) .
- FTIR : Confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3400–3200 cm⁻¹) groups .
- Crystallography :
Q. Example Crystallographic Data (Hypothetical) :
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C3–CF₂H | 1.33 Å | Confirms difluoromethyl |
| O–H···O (Hydrogen bond) | 2.89 Å | Stabilizes crystal packing |
Advanced: How can computational modeling predict the compound's interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., fungal cytochrome P450 inhibitors). Focus on:
- QSAR studies : Correlate substituent electronegativity (e.g., nitro vs. methyl) with antifungal IC₅₀ values .
Advanced: How to resolve contradictions in crystallographic data during structure refinement?
- SHELXL refinement :
- Validation tools : Check R1/wR2 discrepancies with PLATON’s ADDSYM to detect missed symmetry .
Case Study : A related pyrazole derivative showed 5% twinning; refinement with SHELXL’s TWIN matrix reduced R1 from 0.12 to 0.05 .
Advanced: What strategies exist for analyzing nitro and difluoromethyl group effects on bioactivity?
- Comparative SAR : Synthesize analogs (e.g., replacing nitro with cyano or difluoromethyl with trifluoromethyl) and test against fungal pathogens.
- Metabolic stability assays : Use liver microsomes to assess oxidative degradation. Difluoromethyl groups reduce susceptibility to CYP450-mediated oxidation compared to methyl .
Basic: What biological screening methods are appropriate for initial evaluation of this compound?
- Antifungal assays : Broth microdilution (CLSI M38 protocol) against Candida and Aspergillus strains .
- Enzyme inhibition : Spectrophotometric measurement of succinate dehydrogenase (SDH) activity in mitochondrial extracts .
Advanced: How to address solubility challenges in in vitro assays for this hydrophobic compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
